REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=1.Cl.N([O-])=O.[Na+].[CH2:14]([CH:16](C(C)=O)[C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH3:15].[OH-].[K+]>O.C(O)C>[F:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[NH:8][C:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[C:14]2[CH3:15] |f:2.3,5.6|
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Name
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|
Quantity
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9 g
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Type
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reactant
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Smiles
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FC1=CC=C(C=C1)N
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Name
|
|
Quantity
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20.4 mL
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
|
35.1 mL
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Type
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solvent
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Smiles
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O
|
Name
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|
Quantity
|
6.3 g
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Type
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reactant
|
Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
14.4 g
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Type
|
reactant
|
Smiles
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C(C)C(C(=O)OCC)C(=O)C
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Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
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[OH-].[K+]
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Name
|
|
Quantity
|
63.6 mL
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Type
|
solvent
|
Smiles
|
C(C)O
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Name
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|
Quantity
|
7.5 mL
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Type
|
solvent
|
Smiles
|
O
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Name
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|
Quantity
|
7.8 mL
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Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
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the reaction stirred at 0° C. for 3 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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the above solution added
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Type
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CUSTOM
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Details
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stored in the freezer overnight
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Duration
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8 (± 8) h
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Type
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EXTRACTION
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Details
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The reaction was then extracted with ethyl acetate (100 mL)
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Type
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WASH
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Details
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the organics washed with saturated brine solution (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried with anhydrous magnesium sulfate
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Type
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CUSTOM
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Details
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Most of the solvent was removed in vacuo before it
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Type
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ADDITION
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Details
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was added dropwise to a 14.5% ethanolic solution of hydrochloric acid (70 mL) at 78° C
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Type
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TEMPERATURE
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Details
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Heating
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Type
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WAIT
|
Details
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was continued for 2 hours
|
Duration
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2 h
|
Type
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CUSTOM
|
Details
|
The solvent was removed in vacuo
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Type
|
ADDITION
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Details
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the residue treated with dichloromethane (300 mL) and water (100 mL)
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Type
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WASH
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Details
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The organic layer was washed with saturated sodium chloride (200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification on
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Type
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WASH
|
Details
|
a short wash column (silica gel, 25% ethyl acetate/hexane)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
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Smiles
|
FC=1C=C2C(=C(NC2=CC1)C(=O)OCC)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |